molecular formula C17H18ClN3O B2564119 (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone CAS No. 462621-28-9

(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone

Cat. No.: B2564119
CAS No.: 462621-28-9
M. Wt: 315.8
InChI Key: BBMIHOIYNJHKSI-UHFFFAOYSA-N
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Description

(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone is a synthetic organic compound that features a piperazine ring substituted with a phenylmethanone group and an amino-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Amino-Chlorophenyl Group: The piperazine ring is then reacted with 4-amino-2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired substitution.

    Attachment of the Phenylmethanone Group: The final step involves the reaction of the substituted piperazine with benzoyl chloride to attach the phenylmethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
  • Studied for its binding affinity to various receptors, which could lead to the development of new drugs for treating mental health disorders.

Industry:

  • Potential applications in the development of agrochemicals.
  • Used in the synthesis of specialty chemicals for research purposes.

Mechanism of Action

The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. This modulation can result in therapeutic effects, making it a candidate for drug development.

Comparison with Similar Compounds

    (4-(4-Chlorophenyl)piperazin-1-yl)(phenyl)methanone: Lacks the amino group, which may affect its binding affinity and biological activity.

    (4-(4-Amino-2-methylphenyl)piperazin-1-yl)(phenyl)methanone: The methyl group instead of chlorine may alter its chemical reactivity and pharmacological profile.

Uniqueness:

  • The presence of both amino and chloro groups on the phenyl ring provides a unique combination of electronic and steric effects, influencing its reactivity and binding properties.
  • The specific substitution pattern on the piperazine ring contributes to its distinct pharmacological activity compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(phenyl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-12-14(19)6-7-16(15)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMIHOIYNJHKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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